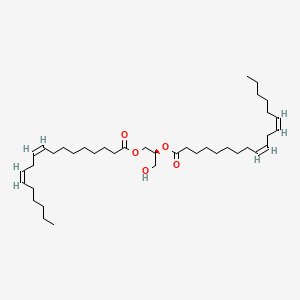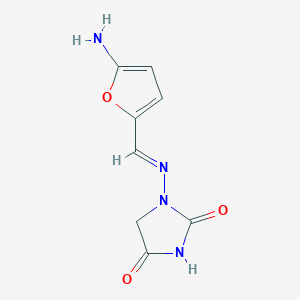![molecular formula C39H48FN5O6S B1242110 N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XR-510 is a small molecule drug that acts as an angiotensin II receptor type 1 antagonist. It was initially developed by Xenova Ltd. and later by DuPont Pharmaceuticals Co. This compound has been studied for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of XR-510 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of XR-510.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of XR-510 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:
Batch processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction parameters.
Continuous flow processing: This method allows for continuous production, improving efficiency and consistency.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
XR-510 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized derivatives of XR-510.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study receptor-ligand interactions and the development of new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly hypertension.
Mecanismo De Acción
XR-510 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is involved in regulating blood pressure and fluid balance. By blocking this receptor, XR-510 prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets and pathways involved include:
Angiotensin II receptor type 1: The primary target of XR-510.
Signal transduction pathways: Inhibition of downstream signaling pathways that mediate vasoconstriction and fluid retention.
Comparación Con Compuestos Similares
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to losartan, used for managing high blood pressure and heart failure.
Candesartan: Another angiotensin II receptor blocker with similar therapeutic applications.
Uniqueness of XR-510
XR-510 is unique due to its balanced affinity for both angiotensin II receptor type 1 and type 2 subtypes. This dual affinity may offer advantages in certain therapeutic contexts, providing a broader spectrum of activity compared to other angiotensin II receptor antagonists .
Propiedades
Fórmula molecular |
C39H48FN5O6S |
|---|---|
Peso molecular |
733.9 g/mol |
Nombre IUPAC |
3-methylbutyl N-[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C39H48FN5O6S/c1-6-12-36-42-33(8-3)38(34(46)19-22-44(37(47)13-7-2)30-14-11-21-41-25-30)45(36)26-29-18-17-28(24-32(29)40)31-15-9-10-16-35(31)52(49,50)43-39(48)51-23-20-27(4)5/h9-11,14-18,21,24-25,27H,6-8,12-13,19-20,22-23,26H2,1-5H3,(H,43,48) |
Clave InChI |
QBFKQSDMKSSMRE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)CCN(C4=CN=CC=C4)C(=O)CCC)CC |
Sinónimos |
1-((2'-(((isopentoxycarbonyl)amino)sulfonyl)-3-fluoro(1,1'-biphenyl)-4-yl)methyl)-5-(3-(N-pyridin-3-ylbutanamido)propanoyl)-4-ethyl-2-propyl-1H-imidazole XR 510 XR-510 XR510 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


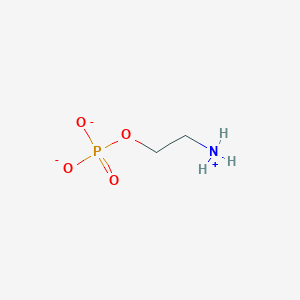
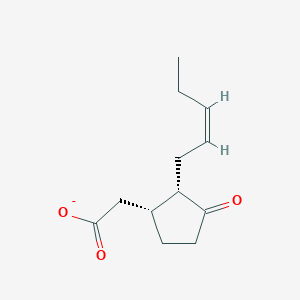
![17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B1242029.png)

![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
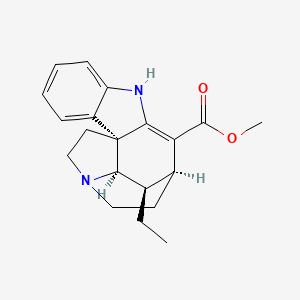

![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242041.png)
